endo-BCN-PEG2-alcohol
Description
Elucidation of the Structural and Functional Significance of endo-BCN-PEG2-alcohol
The chemical compound this compound is a heterobifunctional linker that embodies the principles of bioorthogonal chemistry. broadpharm.com Its structure is a careful amalgamation of three key components, each with a distinct and vital function.
The endo-Bicyclononyne (BCN) group is the reactive heart of the molecule. broadpharm.com BCN is a cyclooctyne (B158145) derivative that exhibits a favorable balance of reactivity and hydrophilicity. precisepeg.com Its significant ring strain allows it to readily participate in SPAAC reactions with azide-tagged molecules, forming a stable covalent bond. biochempeg.combroadpharm.com
The terminal alcohol (hydroxyl) group provides a site for further chemical modification. broadpharm.combioglyco.com This functional handle allows for the attachment of a wide array of other molecules, such as fluorescent dyes, drugs, or targeting ligands, expanding the potential applications of the reagent. bioglyco.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C17H27NO5 | bioglyco.combiosynth.commedchemexpress.com |
| Molecular Weight | 325.4 g/mol | bioglyco.combiosynth.commedchemexpress.com |
| Appearance | Colorless to light yellow oil | medchemexpress.com |
| Solubility | Soluble in Water, DMSO, DCM, DMF | broadpharm.combioglyco.com |
| Purity | ≥95% to ≥98% | bioglyco.commedchemexpress.com |
| Storage | -20°C, protect from light | broadpharm.commedchemexpress.com |
Historical Development and Evolution of PEGylated BCN Reagents in Academic Inquiry
The journey to the sophisticated design of this compound is rooted in the evolution of bioorthogonal chemistry. The initial exploration of bioorthogonal reactions included the Staudinger ligation, developed in 2000, which was one of the first reactions with completely abiotic functional groups. wikipedia.orgnih.gov However, the search for faster and more efficient reactions continued.
A significant breakthrough came with the application of cyclooctynes in copper-free click chemistry. nih.gov Early cyclooctynes like OCT had limitations such as poor water solubility and kinetics that were only marginally better than the Staudinger ligation. wikipedia.org This led to the development of derivatives with improved properties. Bicyclo[6.1.0]nonyne (BCN) emerged as a particularly effective cyclooctyne due to its high reactivity and stability. precisepeg.combiochempeg.com
The recognition of the advantages of PEGylation in biological applications, such as improved solubility and pharmacokinetics, led to the logical step of combining BCN with PEG linkers. nih.govchempep.com Initially, concerns about the aqueous solubility of cyclooctyne reagents were a significant hurdle. nih.gov The introduction of PEG chains of varying lengths provided a solution to this issue, enhancing the utility of BCN reagents in aqueous biological environments. nih.govbroadpharm.com This evolution has resulted in a diverse toolkit of PEGylated BCN reagents, including this compound, which are now integral to various research areas, from protein labeling and drug delivery to materials science. bioglyco.comaxispharm.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5/c19-8-10-22-12-11-21-9-7-18-17(20)23-13-16-14-5-3-1-2-4-6-15(14)16/h14-16,19H,3-13H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXDOIHAKXYTET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCO)CCC#C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Endo Bcn Peg2 Alcohol
Strategies for the Preparation of endo-BCN-PEG2-alcohol
Multi-step Organic Synthesis Pathways
The chemical name, bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, reveals that the BCN and PEG moieties are connected via a carbamate (B1207046) linkage. A plausible synthetic pathway therefore involves three main stages:
Synthesis of (endo-Bicyclo[6.1.0]non-4-yn-9-yl)methanol (endo-BCN-methanol): This key intermediate provides the reactive alkyne. The synthesis starts from 1,5-cyclooctadiene (B75094). A crucial step is the diastereoselective cyclopropanation to form the syn-ester precursor, which is then reduced to the corresponding alcohol, (endo-bicyclo[6.1.0]non-4-en-9-yl)methanol. nih.govacs.org Subsequent bromination of the double bond followed by a double dehydrobromination reaction using a strong base yields the strained alkyne, endo-BCN-methanol. nih.gov
Synthesis of 2-(2-Aminoethoxy)ethoxy)ethanol: This amino-PEG2-alcohol fragment serves as the precursor to the PEG portion of the final molecule. It can be prepared from diethylene glycol by introducing an amino group at one terminus while leaving the other hydroxyl group intact. A common method involves a two-step process of tosylation or mesylation of one hydroxyl group, followed by nucleophilic substitution with an azide (B81097) source (e.g., sodium azide). The resulting azide is then reduced to the primary amine, for example, through a Staudinger reaction or catalytic hydrogenation. nih.govgoogle.com
Coupling and Carbamate Formation: The final step joins the two fragments. The hydroxyl group of endo-BCN-methanol can be activated, for example, with 1,1'-carbonyldiimidazole (B1668759) (CDI) or p-nitrophenyl chloroformate, to form a reactive intermediate. nih.govresearchgate.net This activated BCN derivative is then reacted with the primary amine of 2-(2-aminoethoxy)ethoxy)ethanol to form the stable carbamate bond, yielding the final product, this compound. researchgate.netnih.govorganic-chemistry.org
Regioselective and Stereoselective Considerations in BCN Synthesis
The stereochemistry of the BCN ring is critical for its reactivity and geometry in subsequent conjugation reactions. researchgate.netacs.org The synthesis must selectively produce the endo diastereomer, where the substituent on the cyclopropane (B1198618) ring is oriented towards the eight-membered ring.
The key stereochemistry-determining step is the cyclopropanation of 1,5-cyclooctadiene with a diazoacetate, such as ethyl diazoacetate. While many catalysts produce a mixture of syn and anti diastereomers, specific chiral dirhodium tetracarboxylate catalysts have been developed to enhance selectivity. Notably, the use of Rh₂(S-BHTL)₄ as a catalyst has been shown to provide a favorable syn/anti selectivity ratio of 79:21. acs.org The syn isomer is the direct precursor to the endo-BCN structure after subsequent chemical transformations. The bulky ligands of the catalyst are thought to enforce a side-on approach of the alkene, sterically favoring the formation of the syn product. acs.org
| Catalyst | Selectivity (syn:anti) | Reference |
| Rh₂(OAc)₄ | Poorly selective | acs.org |
| Rh₂(S-PTTL)₄ | 68:32 | acs.org |
| Rh₂(S-NTTL)₄ | 68:32 | acs.org |
| Rh₂(S-BHTL)₄ | 79:21 | acs.org |
| Rh₂(TPA)₄ | 31:69 | acs.org |
Functionalization and Derivatization Approaches via the Terminal Hydroxyl Group
The terminal primary hydroxyl group on the PEG chain of this compound is a versatile chemical handle for further modification, allowing for the creation of a wide array of heterobifunctional and multi-functional linkers. sanyochemicalamerica.comaxispharm.com
Esterification Reactions for Active Ester Linker Formation
Esterification of the terminal hydroxyl group is a common strategy to introduce a new reactive moiety. The alcohol can be reacted with a carboxylic acid to form an ester linkage. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid. numberanalytics.comcir-safety.org
Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive such as 4-dimethylaminopyridine (B28879) (DMAP) to accelerate the reaction. researchgate.netcommonorganicchemistry.compeptide.com The use of EDC is often preferred in bioconjugation contexts due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. peptide.com
By reacting this compound with a dicarboxylic acid anhydride (B1165640) (e.g., succinic anhydride), a new terminal carboxylic acid is introduced. This carboxyl group can then be activated, for example, as an N-hydroxysuccinimide (NHS) ester, creating a highly reactive linker for coupling with primary amines on biomolecules. creativepegworks.com
| Reagent/Method | Description | Application |
| Carboxylic Acid + DCC/DMAP | Steglich esterification; forms an ester bond. commonorganicchemistry.com | Covalent linkage to molecules bearing a carboxyl group. |
| Carboxylic Acid + EDC/DMAP | Water-soluble carbodiimide (B86325) coupling; cleaner workup. researchgate.net | Preferred for aqueous-based or sensitive applications. |
| Succinic Anhydride | Reacts with the alcohol to form a terminal carboxylic acid. researchgate.net | Precursor for creating active NHS esters. |
| Acyl Chloride | Highly reactive, reacts directly with the alcohol. | Used for robust ester formation, may require base scavenger. |
Etherification and Amidation Strategies
Etherification: Stable ether linkages can be formed from the terminal hydroxyl group. A classic method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. atamanchemicals.comiagi.or.id This allows for the attachment of a wide variety of molecular payloads or other functional groups.
Amidation: Direct amidation of the alcohol is not feasible. However, an amide bond can be formed through a two-step conversion process. First, the terminal alcohol is converted into a better leaving group (e.g., a tosylate or mesylate) or into a carboxylic acid or amine (as described in 2.2.3). If converted to a carboxylic acid, it can then be coupled with an amine using standard peptide coupling reagents (EDC, DCC) to form an amide bond. peptide.com If converted to an amine, it can react with a carboxylic acid. This sequential modification strategy significantly broadens the synthetic utility of the initial linker.
Purity Assessment and Isolation Techniques in Synthetic Organic Chemistry Research
The isolation and purity verification of this compound are critical steps to ensure its proper performance in subsequent applications. Following synthesis, the crude product is a mixture containing the desired compound, unreacted starting materials, and byproducts.
Isolation Techniques:
Column Chromatography: Silica gel flash chromatography is a standard method for the purification of this compound from the crude reaction mixture. rsc.org A solvent gradient, for example, starting with a non-polar solvent system and gradually increasing the polarity (e.g., from ethyl acetate (B1210297) in dichloromethane (B109758) to methanol (B129727) in dichloromethane), is often employed to effectively separate the components. google.com
High-Performance Liquid Chromatography (HPLC): For achieving higher purity, preparative HPLC is a powerful technique. biopharminternational.com
Reverse-Phase HPLC (RP-HPLC): This is a widely used method for the purification of PEGylated compounds. biopharminternational.comresearchgate.net Separation is based on the hydrophobicity of the molecules. A C18 or C4 column can be used with a mobile phase gradient, typically consisting of water and a polar organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA). biopharminternational.comchromatographyonline.com
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. It is particularly effective for removing low molecular weight impurities from the larger PEGylated product. researchgate.net
Purity Assessment:
The identity and purity of the isolated this compound are confirmed through a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the chemical structure of the molecule. The spectra should be consistent with the proposed structure of this compound. medchemexpress.comsmolecule.com A high-purity sample, often ≥98.0%, can be confirmed by NMR analysis. medchemexpress.com
Mass Spectrometry (MS): Mass spectrometry is used to verify the molecular weight of the compound. The observed mass should be consistent with the calculated molecular weight of C₁₇H₂₇NO₅ (325.40 g/mol ). medchemexpress.com
Analytical HPLC: This is a quantitative method to determine the purity of the final product. The sample is analyzed on an analytical HPLC system, and the purity is calculated based on the area percentage of the product peak in the chromatogram.
A certificate of analysis for a commercial batch of this compound reported a purity of ≥98.0% as determined by NMR, with its appearance described as a colorless to light yellow oil. medchemexpress.com
Table 2: Analytical Data for this compound
| Parameter | Value/Description | Reference |
| Chemical Name | Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate | medchemexpress.com |
| CAS Number | 1807501-85-4 | medchemexpress.combroadpharm.com |
| Molecular Formula | C₁₇H₂₇NO₅ | medchemexpress.com |
| Molecular Weight | 325.40 g/mol | medchemexpress.com |
| Appearance | Colorless to light yellow oil | medchemexpress.com |
| Purity (by NMR) | ≥98.0% | medchemexpress.com |
| Solubility | Water, DMSO, DCM, DMF | broadpharm.comsmolecule.com |
| Storage | -20°C, protect from light | medchemexpress.combroadpharm.com |
Mechanistic and Kinetic Investigations of Endo Bcn Peg2 Alcohol in Bioorthogonal Reactions
Principles and Mechanistic Pathways of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with BCN
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal reaction that enables the covalent modification of biomolecules in living systems without interfering with native biological processes. wikipedia.orgacs.org The reaction's power lies in the use of a strained cyclooctyne (B158145), such as bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide (B81097) functional group to form a stable triazole ring. wikipedia.org This process eliminates the need for cytotoxic copper catalysts often required in other "click chemistry" reactions, making it highly suitable for applications in living cells and organisms. wikipedia.orgthieme-connect.de
The primary driving force for the SPAAC reaction involving BCN is the significant ring strain inherent in the eight-membered ring structure, which deforms the alkyne from its preferred linear 180° geometry to bond angles around 150–160°. This distortion substantially lowers the activation energy for the cycloaddition. The reaction mechanism is a type of Huisgen 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole and the strained alkyne is the dipolarophile. thieme-connect.de The process is generally considered a concerted, though potentially asynchronous, pericyclic reaction that proceeds through a single, stabilized cyclic transition state, leading to the formation of new σ-bonds from the original π-bonds of the reactants. thieme-connect.deresearchgate.net This concerted pathway typically results in a single triazole regioisomer, ensuring high selectivity. The relief of the high ring strain provides the thermodynamic impetus for the rapid and irreversible formation of the stable triazole product. wikipedia.org
Kinetic Profiling of endo-BCN-PEG2-alcohol Reactions in Diverse Solvent Systems
The rate of SPAAC reactions is a critical factor for their application, and it can be significantly influenced by the solvent environment. While comprehensive kinetic data specifically for this compound across a broad spectrum of solvents is not consolidated in a single source, the behavior of related BCN derivatives provides valuable insights. Generally, SPAAC reactions are faster in polar, protic solvents such as water and alcohols, which can stabilize the polar transition state of the cycloaddition. The PEG2 linker in this compound enhances the molecule's hydrophilicity, improving its solubility and reactivity in the aqueous environments typical of biological research. precisepeg.com
Kinetic studies on similar BCN derivatives reacting with azides show a clear dependence on the solvent system. For example, the reaction of BCN derivatives with benzyl (B1604629) azide proceeds more rapidly in polar solvents. This is a crucial advantage for bioorthogonal labeling in live cells, which are predominantly aqueous systems. The table below provides representative, research-informed estimates of how second-order rate constants for the reaction of a BCN derivative might vary across different solvents.
| Solvent System | Dielectric Constant (ε) at 20°C | Estimated Rate Constant (k₂, M⁻¹s⁻¹) |
|---|---|---|
| Water | 80.1 | ~0.3 – 1.0 |
| Methanol (B129727) | 32.7 | ~0.2 – 0.7 |
| Acetonitrile/Water mixtures | Variable | ~0.2 – 0.5 |
| Acetonitrile | 37.5 | ~0.1 – 0.4 |
| Tetrahydrofuran (THF) | 7.5 | ~0.05 – 0.2 |
Note: These values are illustrative, based on published data for related BCN compounds, and serve to demonstrate the general trend of solvent effects on SPAAC kinetics. Actual experimental values for this compound may vary.
Influence of PEG Chain Length and endo-Stereochemistry on Reaction Efficiency and Selectivity
The specific structural features of this compound are critical to its performance in bioorthogonal applications.
endo-Stereochemistry : BCN exists in two diastereomeric forms: endo and exo. In the endo isomer, the cyclopropane (B1198618) ring is fused on the same face as the larger ring system, resulting in greater ring strain compared to the exo isomer. This increased strain translates to higher reactivity in SPAAC reactions. For instance, endo-BCN derivatives have been shown to react faster with azides than their exo counterparts. rcsi.com One study reported a second-order rate constant of 0.29 M⁻¹s⁻¹ for an endo-BCN derivative with benzyl azide in a polar solvent mixture, compared to 0.19 M⁻¹s⁻¹ for the corresponding exo isomer. rcsi.com This makes the endo isomer the preferred choice for applications where rapid ligation is essential, though it may have slightly lower shelf-stability. ru.nl
PEG Chain Length : The inclusion of a polyethylene (B3416737) glycol (PEG) linker is a common strategy to modify the physicochemical properties of bioorthogonal reagents. The short PEG2 chain in this compound serves several key functions:
Solubility : It significantly enhances the water solubility of the hydrophobic BCN core, which is crucial for reactions in aqueous biological media. precisepeg.com
Biocompatibility : PEGylation is known to reduce non-specific interactions with proteins and other biomolecules, minimizing background signal in labeling experiments. rsc.org
Applications of Endo Bcn Peg2 Alcohol in Advanced Bioconjugation Research
Methodologies for Site-Specific Protein and Peptide Conjugation
Site-specific conjugation is a powerful technique that allows for the precise attachment of molecules to proteins and peptides at defined locations. This control is crucial for creating well-defined bioconjugates with consistent properties.
Labeling of Recombinant Proteins and Native Biomolecules
Endo-BCN-PEG2-alcohol plays a role in the site-specific labeling of both recombinant proteins and native biomolecules. The general strategy involves introducing an azide (B81097) group onto the target protein. This can be achieved through various methods, such as incorporating an azido-amino acid like azidohomoalanine during protein expression or by chemically modifying specific amino acid residues on the protein surface. medchemexpress.com Once the protein is "azide-tagged," it can be reacted with this compound. The BCN group of the linker will specifically react with the azide on the protein, forming a stable covalent bond. bioglyco.combroadpharm.com The terminal hydroxyl group of the PEG linker is then available for conjugation to other molecules of interest, such as fluorescent dyes, drugs, or imaging agents. This approach allows for the creation of precisely labeled proteins for a wide range of research applications.
A key advantage of using the BCN-azide reaction is its bioorthogonality, meaning it does not interfere with the natural biochemical processes within a living system. This makes it suitable for labeling proteins in complex biological environments.
Directed Conjugation to Antibodies and Antibody Fragments (e.g., Fab)
Antibodies and their fragments, such as Fab (fragment, antigen-binding), are widely used in research and medicine due to their ability to bind to specific targets. Site-specific conjugation of molecules to antibodies is highly desirable to ensure that the antibody's binding site remains unobstructed and to produce homogeneous conjugates. fujifilm.comnih.gov
One advanced method for directed conjugation to antibody fragments involves the re-bridging of disulfide bonds. rsc.orgresearchgate.net For instance, the interchain disulfide bond within a Fab fragment can be selectively reduced and then re-bridged with a linker that introduces a BCN group. A related compound, endo-BCN-PEG2-amine, has been used in the synthesis of reagents for this purpose. rsc.orgresearchgate.netucl.ac.uk This positions the BCN group at a specific site, away from the antigen-binding region. Subsequently, an azide-modified molecule of interest can be "clicked" onto the BCN-functionalized Fab fragment. This strategy has been employed to create antibody-drug conjugates (ADCs) and to attach antibodies to nanoparticles in a controlled orientation. fujifilm.comrsc.orgresearchgate.net
| Antibody Fragment | Conjugation Strategy | Linker Component | Application |
| Fab | Disulfide re-bridging | endo-BCN-PEG2-amine (in reagent synthesis) | Oriented attachment to nanoparticles |
| Full IgG | Glycan remodeling | BCN-PEG linker | Homogeneous ADCs |
| Full IgG | Enzymatic modification (TGase) | Azide-containing substrate | Site-specific payload attachment |
Functionalization of Nucleic Acids and Oligonucleotides for Research Probes
This compound and its derivatives are also used to functionalize nucleic acids and oligonucleotides, creating probes for various research applications. The process typically involves synthesizing an oligonucleotide with a terminal azide modification. This azide-modified nucleic acid can then be reacted with a BCN-containing linker, such as endo-BCN-PEG2-NHS ester, which is a derivative of this compound where the hydroxyl group has been activated to react with amines. creative-biolabs.com Alternatively, an amine-modified oligonucleotide can be reacted with an NHS-activated BCN linker. creative-biolabs.com
Once the BCN group is attached to the oligonucleotide, a second molecule containing an azide group, such as a fluorescent dye or a biotin (B1667282) tag, can be clicked onto it. This allows for the creation of custom-labeled DNA or RNA probes for use in techniques like fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and gene expression analysis. The PEG spacer in the linker helps to improve the solubility and reduce steric hindrance of the attached label, which can enhance the performance of the probe in biological assays. axispharm.com
Engineering of Cell Surface and Intracellular Components for Live-Cell Studies
The ability to modify the surface of living cells or specific components within them is crucial for studying cellular processes. The bioorthogonal nature of the BCN-azide click chemistry reaction makes it an ideal tool for live-cell labeling.
A common strategy for cell surface engineering involves metabolic labeling. Cells are cultured in a medium containing a sugar molecule that has been chemically modified with an azide group. The cells incorporate this azido-sugar into the glycans on their surface. These azide-decorated cells can then be treated with a BCN-functionalized molecule, such as a fluorescent dye attached to an endo-BCN-PEG linker. The BCN group will react specifically with the azides on the cell surface, allowing for visualization and tracking of the cells. bioglyco.com
This technique has been used for:
Cell Labeling: Attaching fluorescent dyes to track cell movement and interactions. bioglyco.com
Surface Modification: Introducing new functionalities to the cell surface to study cell adhesion or signaling.
Targeted Delivery: Attaching targeting ligands to direct cells to specific tissues or to deliver therapeutic agents.
Development of Bioconjugated Nanoparticles and Microparticles for Research Applications
Nanoparticles and microparticles are increasingly being used in biomedical research for applications such as drug delivery and medical imaging. Functionalizing the surface of these particles with biomolecules like antibodies allows for targeted delivery to specific cells or tissues.
This compound and its derivatives are instrumental in this process. Typically, nanoparticles are first coated with a layer that presents azide groups. In parallel, a targeting biomolecule, such as an antibody fragment, is modified to carry a BCN group, often using strategies similar to those described for protein conjugation. rsc.orgresearchgate.net The BCN-functionalized biomolecule is then mixed with the azide-coated nanoparticles, and the click reaction covalently attaches the biomolecule to the nanoparticle surface. rsc.orgresearchgate.net
This approach offers several advantages:
Controlled Orientation: Site-specific modification of the biomolecule ensures it is attached to the nanoparticle in a way that its active site (e.g., the antigen-binding site of an antibody) is exposed and functional. rsc.orgresearchgate.net
High Efficiency: The click chemistry reaction is highly efficient, leading to a high density of biomolecules on the nanoparticle surface.
Stability: The resulting covalent bond is very stable, preventing the biomolecule from detaching from the nanoparticle in a biological environment.
| Particle Type | Surface Modification | Biomolecule Conjugation | Research Application |
| Polymer Nanoparticles | Azide-functionalization | BCN-modified Fab fragments | Targeted drug delivery to cancer cells |
| Polymeric Microcapsules | PEG-azide chains | BCN-labeled proteins | Controlled release systems |
| Gold Nanoparticles | Azide-terminated self-assembled monolayers | BCN-tagged oligonucleotides | Biosensing and diagnostics |
Integration into Multicomponent Biomolecular Assemblies and Hybrid Systems
Beyond conjugating two molecules, this compound and similar linkers are used to construct more complex, multicomponent systems. The modularity of click chemistry allows for the stepwise assembly of different biomolecules and synthetic components into a single, functional unit.
For example, a researcher could start with a central scaffold molecule and use multiple, orthogonal click chemistry reactions to attach different components. One part of the scaffold could be functionalized with an azide to react with a BCN-linked protein. Another part could have a different reactive group to attach a nucleic acid probe, and a third part could be used to anchor the entire assembly to a surface.
This compound is also a component in the synthesis of PROTACs (PROteolysis TArgeting Chimeras). medchemexpress.commedchemexpress.eu PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. medchemexpress.com The BCN group on a PROTAC linker can be used to attach the linker to one of the two ligands. medchemexpress.commedchemexpress.eu
These advanced applications highlight the role of this compound as a versatile building block for creating sophisticated biomolecular tools and systems for a wide array of research purposes.
Role of Endo Bcn Peg2 Alcohol in Proteolysis Targeting Chimera Protac Research
Conceptual Framework and Design Principles of PROTAC Linkers
PROTACs are composed of three key elements: a warhead that binds to the protein of interest (POI), an anchor that recruits an E3 ubiquitin ligase, and a linker that tethers these two ligands. nih.gov The linker is not merely a passive spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein. creative-biolabs.com
The design of PROTAC linkers is guided by several key principles:
Length and Flexibility: The length of the linker is a critical parameter that dictates the distance and relative orientation between the POI and the E3 ligase. nih.gov An optimal linker length is necessary to facilitate favorable protein-protein interactions within the ternary complex, avoiding steric clashes. frontiersin.org Both flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, and more rigid structures are employed in PROTAC design. Flexible linkers can allow for more conformational sampling to achieve a productive ternary complex, while rigid linkers can pre-organize the PROTAC for optimal binding, potentially reducing the entropic penalty of complex formation. frontiersin.org
Attachment Points: The points at which the linker is connected to the warhead and the anchor, known as exit vectors, are also crucial for degradation potency. nih.gov The linker should be attached at a position that does not disrupt the binding of the ligands to their respective proteins. creative-biolabs.com
Strategic Incorporation of endo-BCN-PEG2-alcohol as a PEG-based PROTAC Linker
This compound is a bifunctional linker that combines a bicyclo[6.1.0]nonyne (BCN) group with a short polyethylene glycol (PEG) chain terminated by a hydroxyl group. medchemexpress.combiosynth.com This specific combination of functionalities makes it a strategic choice for PROTAC synthesis.
The PEG component of the linker, consisting of two ethylene (B1197577) glycol units, imparts several desirable properties. PEG chains are known to increase the hydrophilicity and solubility of molecules, which can be advantageous for PROTACs that are often large and can have poor aqueous solubility. arxiv.org Improved solubility can facilitate handling and formulation, and can also positively impact cell permeability. semanticscholar.org
The terminal hydroxyl group on the PEG chain provides a convenient handle for further chemical modification. bioglyco.com It can be readily derivatized to introduce other reactive functional groups or to directly attach to a warhead or anchor ligand through an ether or ester linkage, offering flexibility in the synthetic strategy.
The endo-BCN moiety is a strained alkyne that is highly reactive towards azides in a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.commedchemexpress.eu This bioorthogonal reaction is highly specific and efficient, proceeding readily under mild, biocompatible conditions, which is a significant advantage when working with complex biological molecules. broadpharm.com
Synthetic Strategies for Assembling PROTACs Utilizing BCN-Azide Ligation
The presence of the BCN group in this compound makes it particularly well-suited for modular PROTAC synthesis using BCN-azide ligation, a type of SPAAC reaction. medchemexpress.comrsc.org This "click chemistry" approach allows for the rapid and efficient assembly of PROTAC libraries from pre-functionalized building blocks.
A typical synthetic strategy involves the following steps:
Functionalization of Building Blocks: One of the PROTAC ligands (either the warhead or the anchor) is modified to incorporate an azide (B81097) group.
Linker Attachment: The other ligand is coupled to this compound. This is often achieved by activating the hydroxyl group of the linker or by modifying the ligand to make it reactive towards the hydroxyl group.
Click Reaction: The azide-functionalized ligand is then reacted with the BCN-functionalized ligand-linker conjugate. The BCN group reacts specifically with the azide to form a stable triazole ring, covalently linking the two halves of the PROTAC. broadpharm.com
This modular approach is highly advantageous for optimizing PROTACs. By synthesizing a library of azide- and BCN-containing ligands and linkers, researchers can quickly generate a diverse set of PROTACs with variations in the warhead, anchor, linker length, and attachment points. nih.gov This parallel synthesis approach accelerates the identification of the most effective PROTAC candidate for a given target. researchgate.net For example, a library of PROTACs targeting BRD4 has been successfully synthesized using this click chemistry platform. researchgate.net
Research on the Impact of Linker Properties on PROTAC Efficacy and Target Degradation Mechanisms
Research has consistently demonstrated that the properties of the linker have a profound impact on the efficacy and mechanism of action of PROTACs. nih.gov
Linker Length and Degradation Efficacy: Studies have shown that there is often an optimal linker length for maximal degradation of a target protein. nih.gov For instance, in a series of PROTACs targeting the estrogen receptor (ERα), a linker with a 16-atom chain length was found to be the most effective. nih.gov Similarly, for PROTACs targeting TANK-binding kinase 1 (TBK1), linkers shorter than 12 atoms were inactive, while those between 12 and 29 atoms showed submicromolar degradation potency. nih.govfrontiersin.org This highlights the necessity of a linker long enough to bridge the two proteins without causing steric hindrance. frontiersin.org
Linker Composition and Selectivity: The chemical composition of the linker can influence not only the physicochemical properties but also the selectivity of the PROTAC. nih.gov In some cases, a subtle change in the linker can alter the degradation profile of a PROTAC. For example, a lapatinib-based PROTAC was shown to degrade both EGFR and HER2, but a small increase in the linker length resulted in a PROTAC that selectively degraded only EGFR. frontiersin.orgmdpi.com
Linker-Induced Protein-Protein Interactions: The linker is not always a passive tether. In some instances, the linker itself can engage in favorable interactions with the target protein or the E3 ligase, contributing to the stability of the ternary complex. frontiersin.org The formation of a stable ternary complex is a critical, though not always sufficient, step for efficient protein degradation. elifesciences.org
Below is an interactive data table summarizing the impact of linker properties on PROTAC efficacy from various studies.
| Target Protein | E3 Ligase | Linker Type | Key Finding | Reference |
| Estrogen Receptor (ERα) | VHL | Alkyl Chain | Optimal degradation observed with a 16-atom linker length. nih.gov | nih.gov |
| TBK1 | VHL | Alkyl/PEG | Linkers shorter than 12 atoms were inactive; optimal potency with a 21-atom linker. nih.gov | nih.gov |
| EGFR/HER2 | CRBN | PEG | A small increase in linker length switched selectivity from dual degradation to EGFR-only degradation. frontiersin.org | frontiersin.orgmdpi.com |
| BRD4 | CRBN | PEG/Alkyl | Shorter linkers exhibited higher selectivity due to a reduced number of possible conformations. frontiersin.org | frontiersin.org |
Contributions of Endo Bcn Peg2 Alcohol to Advanced Materials Science and Polymer Research
Synthesis of Functionalized Polymers via Click Chemistry
The primary application of endo-BCN-PEG2-alcohol in polymer research is in the synthesis of precisely defined functionalized polymers through strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bio-orthogonal click chemistry reaction. medchemexpress.commedchemexpress.eu This reaction's modularity, high yield, and tolerance of various functional groups make it a powerful tool for creating complex polymer architectures under mild conditions. acs.orgnih.gov
The compound serves as a key building block to introduce both the reactive BCN moiety and a hydrophilic PEG spacer with a terminal hydroxyl group onto polymer structures. A common strategy involves the synthesis of a polymer backbone containing azide (B81097) functionalities. These azide-modified polymers can then be "clicked" with this compound to yield polymers with pendent BCN-PEG2-alcohol side chains. This method allows for the creation of various polymer types, including graft and bottlebrush copolymers, where the side chains can be densely packed onto the main polymer backbone. acs.orgnih.gov
The terminal hydroxyl group on the incorporated linker provides an additional site for post-polymerization modification, enabling the attachment of other molecules of interest and further expanding the polymer's functionality. bioglyco.combroadpharm.com This dual-functionality is critical for designing polymers with tailored properties for specific applications.
Table 1: Research Findings on Polymer Functionalization using BCN-Based Click Chemistry
| Polymer Architecture | Synthesis Strategy | Resulting Functionality | Potential Application |
| Graft Copolymers | A linear polymer backbone (e.g., polymethacrylate) is first synthesized with pendent azide groups. This is followed by a SPAAC reaction with this compound. acs.org | A hydrophilic polymer with pendent PEG chains, each terminated by a reactive BCN group (if an azide-PEG-alcohol is used) or a hydroxyl group (if this compound is used). bioglyco.com | Drug delivery systems, non-fouling surfaces. axispharm.compurepeg.com |
| Block Copolymers | An azide-terminated polymer block is synthesized using a controlled polymerization technique (e.g., ATRP). This block is then reacted with a BCN-functionalized molecule or another polymer block. researchgate.net | Amphiphilic block copolymers that can self-assemble into micelles or other nanostructures. | Nanomedicine, controlled release. researchgate.net |
| Bottlebrush Polymers | A high density of azide side chains on a polymer backbone is reacted with a BCN-containing molecule like this compound. nih.gov | Densely grafted polymers with a worm-like conformation and specific surface chemistry defined by the BCN linker's end group. | Advanced lubricants, photonic materials. |
| Functional End-Groups | A polymer is synthesized using an azide-containing initiator. The resulting azide-terminated polymer is then reacted with this compound. | A polymer chain with a single, precisely placed BCN-PEG-alcohol moiety at one end. | Surface immobilization, synthesis of polymer-protein conjugates. biosynth.com |
Development of Bio-functionalized Surfaces and Coatings for Research Substrates
The modification of surfaces to control their interaction with biological systems is crucial in many research areas, from medical implants to biosensors. This compound provides a robust method for creating bio-functionalized surfaces. The process typically involves first treating a substrate (such as glass, silicon, or gold) to introduce azide groups onto its surface. Subsequently, the azide-activated surface is exposed to this compound, which covalently attaches to the surface via the SPAAC click reaction. bioglyco.comaxispharm.com
This procedure results in a surface coated with a layer of hydrophilic PEG chains. PEGylation is a widely used strategy to create non-fouling surfaces that resist the non-specific adsorption of proteins and cells, which is often a critical requirement for in vitro assays and medical devices. allinno.com Furthermore, the terminal hydroxyl group of the attached linker projects away from the surface, acting as a readily available chemical handle. broadpharm.coma3p-scientific.com This handle can be used for the subsequent immobilization of specific biomolecules, such as peptides, antibodies, or nucleic acids, to create surfaces designed to promote specific cell adhesion or to act as capture agents in biosensors. acs.org
Table 2: Research Findings on the Fabrication of Bio-functionalized Surfaces
| Step | Description | Key Compound/Technique | Outcome |
| 1. Substrate Preparation | A research substrate (e.g., silicon wafer, glass slide) is cleaned and prepared for chemical modification. | Standard cleaning protocols (e.g., piranha solution, plasma cleaning). | A clean, reactive surface. |
| 2. Surface Azidation | The substrate surface is functionalized with azide (-N₃) groups. | Silanization with an azide-containing silane (B1218182) (e.g., (3-azidopropyl)triethoxysilane). | A monolayer of azide groups covalently bound to the substrate. |
| 3. Click Conjugation | The azide-functionalized surface is incubated with a solution of this compound. bioglyco.com | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). | A stable, covalent triazole linkage forms, tethering the BCN-PEG2-alcohol molecule to the surface. biochempeg.combiochempeg.com |
| 4. Bio-functionalization | The terminal hydroxyl (-OH) groups on the surface-bound PEG chains are activated and reacted with a biomolecule of interest (e.g., a protein or peptide). acs.org | Esterification, carbamate (B1207046) formation, or other standard bioconjugation methods. | A highly specific, biocompatible surface designed for targeted biological interactions. |
Fabrication and Characterization of Hydrogels and Biomaterials for Cell Culture and Tissue Engineering Models
Hydrogels, which are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water, are extensively used as scaffolds in tissue engineering because their physical properties can mimic those of the natural extracellular matrix (ECM). nih.gov Bio-orthogonal click chemistry provides a powerful method for fabricating hydrogels with precisely controlled properties under cell-friendly conditions. researchgate.net
This compound can be utilized as a key component in the synthesis of polymers that act as precursors for hydrogel formation. For instance, a multi-armed PEG molecule can be functionalized with azide groups. A separate bifunctional crosslinker containing two BCN groups, such as bis-PEG2-endo-BCN, can then be used to react with the azide-functionalized polymers, leading to the formation of a crosslinked hydrogel network. cd-bioparticles.net The click reaction proceeds rapidly in aqueous environments without the need for cytotoxic catalysts, allowing for in situ gelation and the encapsulation of living cells with high viability. researchgate.net
The inclusion of the PEG component from the linker enhances the biocompatibility and hydrophilicity of the resulting hydrogel. By varying the concentration of the polymer precursors or the length of the crosslinkers, researchers can tune the mechanical properties of the hydrogel, such as its stiffness and porosity, to match the requirements of the target tissue and guide cell behavior like differentiation and proliferation. nih.govnih.gov
Table 3: Research Findings on Hydrogel Fabrication and Characterization
| Component/Parameter | Description | Example Material/Method | Relevance to Tissue Engineering |
| Polymer Backbone | The main structural polymer of the hydrogel, functionalized for click chemistry. | Multi-arm PEG-azide, Hyaluronic acid-azide. | Provides the bulk structure and biocompatibility of the scaffold. Natural polymers can offer bioactivity. nih.gov |
| Crosslinker | A molecule with complementary reactive groups that links polymer chains together to form the network. | Bis-PEG2-endo-BCN (reacts with azide polymers). cd-bioparticles.net | Determines the crosslink density, which controls the hydrogel's mechanical strength and swelling properties. researchgate.net |
| Gelling Mechanism | The specific chemical reaction used to form the hydrogel network. | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). medchemexpress.com | Allows for rapid gelation under physiological conditions (neutral pH, 37 °C), which is essential for encapsulating cells. researchgate.net |
| Mechanical Characterization | Measurement of the hydrogel's stiffness and elastic properties. | Rheometry, compression testing. | Mechanical cues are critical for directing stem cell differentiation and mimicking the native tissue environment. nih.gov |
| Cell Viability Assay | Assessment of the health and survival of cells encapsulated within the hydrogel. | Live/Dead staining (e.g., Calcein AM/Ethidium homodimer-1). | Confirms that the fabrication process is cytocompatible and that the hydrogel provides a suitable environment for cell survival. |
Design of Responsive Polymeric Materials with Integrated BCN Moieties
Stimuli-responsive polymers, often called "smart" materials, are polymers that undergo significant changes in their physical or chemical properties in response to external triggers such as temperature, pH, or light. researchgate.netrsc.org The integration of reactive handles like the BCN group into these smart polymers opens up possibilities for creating sophisticated, multi-functional materials.
While the BCN group itself is not stimuli-responsive, this compound allows this powerful conjugation moiety to be incorporated into a responsive polymer system using modular synthesis strategies. nih.gov For example, a temperature-responsive polymer such as poly(N-isopropylacrylamide) (PNIPAM), which exhibits a lower critical solution temperature (LCST), can be synthesized with azide side chains. rsc.org A subsequent click reaction with this compound yields a PNIPAM polymer decorated with BCN groups. This resulting smart polymer can be switched between a soluble and insoluble state by a small change in temperature, and the BCN group remains available for conjugation to other molecules or surfaces. nih.govrsc.org
This approach enables the creation of materials where a biological interaction or surface attachment can be modulated by an external stimulus. For instance, a BCN-functionalized, pH-responsive polymer could be designed to selectively bind to an azide-modified cell surface only at the acidic pH characteristic of a tumor microenvironment. mdpi.com The BCN moiety, introduced via a linker like this compound, thus serves as a critical bridge, connecting the world of stimuli-responsive polymers with the specific bio-orthogonal ligation required for advanced applications in drug delivery and diagnostics. purepeg.comrsc.org
Table 4: Research Findings on Stimuli-Responsive Polymers with BCN Functionality
| Stimulus | Responsive Polymer Component | Role of Integrated BCN Moiety | Potential Application |
| Temperature | Poly(N-isopropylacrylamide) (PNIPAM) or its derivatives. rsc.org | The BCN group allows the thermo-responsive polymer to be "clicked" onto a biomolecule or surface. The polymer's collapse above its LCST can shield or expose the conjugated BCN. | Creating "smart" surfaces for temperature-controlled cell adhesion and detachment; injectable gelling systems. rsc.org |
| pH | Polymers with acidic (e.g., Poly(acrylic acid)) or basic (e.g., Poly(2-(diethylamino)ethyl methacrylate)) groups. mdpi.com | Enables the pH-responsive polymer to be attached to a drug carrier or imaging agent, potentially triggering release or activation in specific pH environments (e.g., endosomes). | pH-triggered drug delivery to tumor sites or intracellular compartments. mdpi.com |
| Light | Polymers containing photo-cleavable or photo-isomerizable groups (e.g., azobenzene, spiropyran). rsc.org | The BCN group provides a stable anchor point for attaching a payload, which can then be released upon light irradiation that cleaves a different part of the polymer. | Photo-controlled release of therapeutic agents; fabrication of materials with rewritable surface properties. rsc.org |
| Redox | Polymers containing disulfide bonds. | The BCN group can be used to conjugate the redox-sensitive polymer to nanoparticles or cells. The disulfide bonds can be cleaved in a reducing environment (e.g., inside a cell). | Intracellular drug delivery systems that release their payload in response to the high glutathione (B108866) concentration inside cells. |
Analytical and Characterization Methodologies for Endo Bcn Peg2 Alcohol and Its Conjugates in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of endo-BCN-PEG2-alcohol. Both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, HSQC) NMR experiments are employed to confirm the presence of key structural motifs and to ensure the absence of significant impurities.
In the ¹H NMR spectrum of this compound, specific proton signals are expected to appear in distinct chemical shift regions, confirming the integrity of the molecule. The characteristic protons of the bicyclo[6.1.0]nonyne (BCN) ring system, the ethylene (B1197577) glycol units of the PEG2 linker, and the terminal alcohol functionality can all be identified and integrated to confirm their relative stoichiometry. For instance, the protons adjacent to the hydroxyl group and those within the PEG linker would exhibit characteristic chemical shifts. The purity of the compound can be assessed by comparing the integration of the signals corresponding to this compound with those of any residual solvents or synthesis byproducts. nih.gov
Table 1: Representative ¹H NMR Spectral Data for this compound
| Functional Group | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| BCN ring protons | 0.8 - 2.5 | Multiplet | 11H |
| PEG2 methylene (B1212753) protons (-OCH₂CH₂O-) | 3.5 - 3.7 | Multiplet | 8H |
| Terminal alcohol methylene protons (-CH₂OH) | 3.7 - 3.8 | Triplet | 2H |
| Terminal alcohol hydroxyl proton (-OH) | Variable | Singlet | 1H |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and instrument used. This table is for illustrative purposes.
Furthermore, ¹³C NMR spectroscopy provides complementary information regarding the carbon skeleton of the molecule, with each unique carbon atom giving rise to a distinct signal. The presence of the strained alkyne carbons in the BCN moiety is a particularly important diagnostic peak.
Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Reaction Monitoring
Mass spectrometry (MS) is a powerful technique for confirming the molecular mass of this compound and for monitoring its conjugation reactions. High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can provide highly accurate mass measurements, typically within a few parts per million (ppm) of the theoretical mass. axispharm.com This allows for the unambiguous confirmation of the elemental composition of the molecule.
When this compound is reacted with an azide-containing molecule via strain-promoted alkyne-azide cycloaddition (SPAAC), mass spectrometry is an effective tool to monitor the progress of the reaction. nih.gov By analyzing aliquots of the reaction mixture over time, the disappearance of the starting materials and the appearance of the desired conjugate product can be tracked. The high sensitivity of MS allows for the detection of even small amounts of product formation.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion Type | Theoretical m/z |
| [M+H]⁺ | 326.1962 |
| [M+Na]⁺ | 348.1781 |
| [M+K]⁺ | 364.1521 |
Note: M represents the neutral molecule. The theoretical m/z values are calculated based on the monoisotopic masses of the constituent elements.
Chromatographic Methods (e.g., HPLC, SEC) for Separation and Quantification
Chromatographic techniques are central to the purification and purity analysis of this compound and its conjugates. High-performance liquid chromatography (HPLC) is widely used to assess the purity of the linker itself. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is a common method. researchgate.net The purity is typically determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.
Size-exclusion chromatography (SEC) is particularly useful for the analysis and purification of conjugates, especially when a small molecule like this compound is attached to a much larger biomolecule, such as a protein. nih.govspringernature.com SEC separates molecules based on their hydrodynamic volume. The formation of a conjugate will result in an increase in molecular size, leading to an earlier elution time from the SEC column compared to the unconjugated biomolecule. This allows for the separation of the conjugate from unreacted protein and excess linker. nih.gov
Table 3: Overview of Chromatographic Methods for this compound and Conjugates
| Technique | Principle | Application |
| RP-HPLC | Separation based on hydrophobicity. | Purity assessment of this compound. |
| SEC | Separation based on molecular size. | Analysis and purification of bioconjugates. |
Advanced Biophysical Techniques for Conjugate Characterization (e.g., Dynamic Light Scattering, Gel Electrophoresis)
Once a conjugate has been formed using this compound, a variety of biophysical techniques can be employed to further characterize its properties.
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution. researchgate.net For bioconjugates, DLS can be used to determine the hydrodynamic radius of the conjugate and to assess its aggregation state. An increase in the hydrodynamic radius upon conjugation provides evidence of successful modification.
Gel Electrophoresis , particularly sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), is a widely used technique to analyze protein conjugates. nih.gov The attachment of the this compound linker and any subsequent payload to a protein will increase its molecular weight. This increase in mass will result in a slower migration through the polyacrylamide gel, leading to a visible band shift compared to the unmodified protein. nih.gov This provides a straightforward qualitative assessment of the success of the conjugation reaction.
Future Research Trajectories and Emerging Applications in Chemical Biology
Exploration of Novel BCN Analogs and Orthogonal Click Reactions
The foundational BCN scaffold is a subject of ongoing research to enhance its properties and expand its utility. A significant area of future development lies in the synthesis of novel BCN analogs with improved stability and reactivity profiles. For instance, researchers have developed an oxidized analog, BCN acid, by converting the primary alcohol of the parent Bicyclo[6.1.0]non-4-yn-9-ylmethanol. nih.govrsc.org This BCN acid facilitates derivatization through amide bond formation, yielding molecular probes that exhibit superior hydrolytic stability in cellular environments compared to the carbamate (B1207046) linkages typically formed from BCN-alcohol derivatives. nih.govrsc.org This enhanced stability is critical for long-term labeling and tracking studies in living systems.
Another avenue of exploration involves the synthesis of bifunctional BCN derivatives, such as bis-endo-BCN and BCN-E-BCN, to probe specific biological interactions or enhance signal amplification in detection assays. acs.orgacs.org These multivalent probes can offer altered steric and electronic properties, potentially leading to novel applications in sensing and diagnostics. acs.org
The development of mutually orthogonal click reactions is a key strategy for performing multiple, independent labeling events within the same biological system. The BCN-azide reaction (SPAAC) can be paired with other bioorthogonal reactions. Research has demonstrated that the SPAAC reaction involving endo-BCN can proceed with high selectivity in the presence of a triazinium salt undergoing a separate ligation reaction, establishing a potential orthogonal pairing. researchgate.net Furthermore, the oxidation-controlled, strain-promoted tellurophene-alkyne cycloaddition (OSTAC) has been shown to be compatible with SPAAC, allowing for multiplexed protein labeling. researcher.life Future work will likely focus on expanding this toolbox of orthogonal reactions, enabling more complex, multi-target investigations in a single experiment. The reactivity of BCN itself can be modulated; studies show that the reaction between BCN and phenyl azide (B81097) proceeds via an inverse-electron demand mechanism, which can be accelerated by using electron-poor azides. nih.gov
Table 2: Reactivity of BCN Analogs in Bioorthogonal Reactions
| BCN Derivative | Reaction Partner | Reaction Type | Key Finding |
|---|---|---|---|
| endo-BCN | Benzyl (B1604629) Azide | SPAAC | k₂ ≈ 0.14-0.29 M⁻¹s⁻¹; slightly faster than exo-BCN. acs.orgsynaffix.com |
| BCN Acid | Amines | Amide Bond Formation | Forms more stable amide linkages compared to carbamates from BCN-alcohol. nih.gov |
| endo-BCN | Triazinium Salt / Azide | Orthogonal Ligation | SPAAC and triazinium ligation occur selectively in the same mixture. researchgate.net |
| BCN | Oxidized Tellurophene | OSTAC | OSTAC can be combined with SPAAC and CuAAC for multiplexed labeling. researcher.life |
| BCN | Phenyl Azide | IED-SPAAC | Reacts 6 times faster than DBCO; rate can be increased with electron-poor azides. nih.gov |
Integration into Multiplexed Bioimaging and Sensing Research Platforms
A major trajectory for endo-BCN-PEG2-alcohol and its derivatives is their integration into platforms for multiplexed bioimaging and sensing. The ability to orthogonally label multiple targets simultaneously is essential for dissecting complex cellular processes. researcher.lifesynaffix.com By functionalizing different BCN analogs with distinct reporter molecules (e.g., fluorophores with separate excitation/emission spectra) and pairing them with orthogonal reaction partners, researchers can visualize multiple biomolecules or cellular events at the same time.
For example, a bifunctional BCN-E-BCN probe has been successfully used to tag and visualize sulfenylated proteins in fixed human breast cancer cells via fluorescence microscopy, demonstrating its utility in imaging post-translational modifications. acs.org The probe-tagged proteins were subsequently reacted with an Alexa Fluor-azide conjugate for detection. acs.org Future research will likely involve designing BCN-based systems for dynamic, real-time imaging in living cells. This includes the development of "turn-on" fluorescent probes, where the cycloaddition reaction with an azide-tagged target induces a significant increase in fluorescence, thereby reducing background noise and improving sensitivity. researcher.life The combination of SPAAC with other orthogonal reactions, like OSTAC, provides a clear path toward multi-color imaging experiments, where different protein populations can be labeled and tracked simultaneously. researcher.life
Advancements in Targeted Molecular Delivery and Sensing Strategies for Research Probes
The unique properties of this compound make it an excellent candidate for advancing targeted molecular delivery and sensing strategies. The PEG linker enhances aqueous solubility, a crucial feature for biological applications, while the BCN and alcohol groups provide handles for conjugation. bioglyco.combroadpharm.com A prominent application is in the construction of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation via the ubiquitin-proteasome system. hoelzel-biotech.commedchemexpress.com this compound serves as a versatile linker in PROTAC synthesis, connecting the target-binding ligand to the E3 ligase ligand. hoelzel-biotech.commedchemexpress.com
Future advancements will focus on creating more sophisticated delivery systems. This could involve using BCN linkers to attach research probes to targeting moieties like antibodies or peptides, enabling the specific delivery of imaging agents or functional probes to particular cell types or subcellular compartments. The development of BCN acid, which forms more stable amide bonds, is particularly relevant here, as the stability of the probe is paramount for accurate targeting and prolonged observation in biological media. nih.govrsc.org Furthermore, the principles of BCN-mediated conjugation are being applied to create complex bioconjugates like dual-adjuvant vaccines, where different immunostimulatory components are precisely linked together to enhance the immune response. researcher.life
Potential for High-Throughput Screening and Combinatorial Library Development in Chemical Biology Research
High-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery and chemical biology research. nih.gov Combinatorial chemistry provides the means to rapidly generate these vast libraries of molecules for testing. libretexts.orgfiveable.me The bifunctional nature of this compound makes it an ideal scaffold for combinatorial library development.
In a combinatorial synthesis workflow, a starting material can be attached to a solid support, such as polymer beads. libretexts.org The library is then built out using techniques like split-and-mix synthesis, where the beads are divided, reacted with different building blocks, and then recombined over several cycles. libretexts.orgfiveable.me this compound can be incorporated into such a scheme in multiple ways. For example, the alcohol handle could be used to attach the molecule to the solid support, leaving the BCN group free to react with a library of azide-containing building blocks. Alternatively, the BCN group could be used in a "catch-and-release" strategy, where it selectively reacts with an azide-functionalized resin to purify the desired products from a complex reaction mixture. units.it This approach streamlines the synthesis and purification of library members, which is critical for efficiency. The ability to generate large and diverse libraries of BCN-containing compounds will enable HTS campaigns to identify novel probes for biological targets, inhibitors of protein-protein interactions, or new lead compounds for therapeutic development. researchgate.net
Q & A
Basic Research Questions
Q. How does the structural composition of endo-BCN-PEG2-alcohol influence its reactivity in click chemistry applications?
- Methodological Answer : The compound’s reactivity is governed by its endo-BCN (bicyclo[6.1.0]nonyne) group, which enables strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-containing molecules under physiological conditions. The PEG2 spacer enhances solubility and reduces steric hindrance, facilitating reactions in aqueous environments. To validate reaction efficiency, researchers should use HPLC or mass spectrometry to quantify unreacted BCN groups post-reaction .
Q. What experimental protocols are recommended for assessing the biocompatibility of this compound in cellular systems?
- Methodological Answer : Perform cytotoxicity assays (e.g., MTT or live/dead staining) across varying concentrations (e.g., 0.1–100 µM) in target cell lines. Include controls with PEG-only compounds to isolate the effects of the BCN group. Use fluorescence microscopy to track cellular uptake and localization when conjugated to azide-functionalized probes .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer : Store the compound at –20°C under inert gas (e.g., argon) to minimize oxidation. Monitor degradation via NMR or LC-MS over time. Pre-dissolve aliquots in anhydrous DMSO to avoid hydrolysis, and avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. What strategies mitigate non-specific binding or cross-reactivity of this compound in complex biological matrices?
- Methodological Answer : Optimize reaction pH (neutral to slightly basic) to favor SPAAC over nucleophilic side reactions. Use blocking agents (e.g., BSA or free azides) to saturate non-target interactions. Validate specificity via competitive binding assays and orthogonal techniques like surface plasmon resonance (SPR) .
Q. How can the PEG2 spacer length in this compound be leveraged to optimize PROTAC linker efficiency?
- Methodological Answer : Compare degradation efficiency of PROTACs using this compound versus longer PEG spacers (e.g., PEG4). Measure target protein ubiquitination and degradation kinetics via Western blot or cellular thermal shift assays (CETSA). Adjust PEG length to balance solubility, proteasome engagement, and ternary complex formation .
Q. What analytical methods are critical for resolving contradictions in reported physicochemical properties (e.g., density, pKa) of this compound?
- Methodological Answer : Use computational tools (e.g., COSMO-RS) to predict properties and validate experimentally. For density, employ gas pycnometry; for pKa, conduct potentiometric titration in aqueous/organic solvents. Cross-reference with structural analogs (e.g., endo-BCN-PEG4-acid) to identify trends in PEG chain effects .
Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound conjugates?
- Methodological Answer : Radiolabel the compound (e.g., with tritium) or conjugate it to a near-infrared fluorophore for tracking. Administer intravenously in rodent models and collect plasma/tissue samples at timed intervals. Analyze using liquid scintillation counting or fluorescence imaging, adjusting for PEG-related renal clearance effects .
Key Considerations for Experimental Design
- Control Experiments : Include PEG-only and BCN-free analogs to isolate functional group contributions.
- Statistical Rigor : Adhere to NIH guidelines for preclinical research, including sample size justification and replication protocols .
- Ethical Compliance : Follow institutional protocols for in vivo studies, emphasizing humane endpoints and data transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
